

Comparative Docking Analysis of Piperidine-1-carboximidamide and Its Analogs in Drug Discovery

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Compound of Interest

Compound Name: Piperidine-1-carboximidamide

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of various piperidine-based ligands against a range of biological targets. The information, supported by experimental and computational data, is designed to offer insights into the therapeutic potential of this versatile molecular scaffold.

The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a multitude of approved pharmaceuticals due to its favorable physicochemical properties and ability to form key interactions with biological targets.^[1] Computational docking studies are instrumental in expediting the drug discovery process by predicting the binding modes and affinities of novel compounds.^[1] This guide focuses on **Piperidine-1-carboximidamide** and its structurally related analogs, presenting a comparative analysis of their docking performance against various protein targets implicated in diseases ranging from cancer to neurodegenerative disorders and malaria.

Quantitative Comparison of Piperidine Derivatives

The following tables summarize the inhibitory activities, binding affinities, and docking scores of various piperidine derivatives against their respective biological targets. This data is crucial for understanding the structure-activity relationships (SAR) and relative potencies of different structural modifications.

Compound/Analog	Target Enzyme	Docking Score (kcal/mol)	Binding Affinity (Ki)	Key Interactions
Piperidine carboxamide 1	Anaplastic Lymphoma Kinase (ALK)	Not explicitly stated	IC50 = 0.174 μ M[2]	Access to an extended hydrophobic pocket in a DFG-shifted conformation.[2]
Compound 9 (Ceritinib analog)	Anaplastic Lymphoma Kinase (ALK)	Not explicitly stated	IC50 = 24 nM[2]	Not detailed.
Compound 1	Sigma-1 Receptor (S1R)	Not explicitly stated	Ki = 3.2 nM[3]	Bidentate salt bridge with Glu172 and Asp126; π -cation interaction with Phe107.[3]
Haloperidol (Reference)	Sigma-1 Receptor (S1R)	Not explicitly stated	Ki = 2.5 nM[3]	Similar binding pose to compound 1.[3]
Compound 16	Acetylcholinesterase (AChE)	-7.52	Not explicitly stated	Higher binding energy than the reference drug Tacrine.[4]
Tacrine (Reference)	Acetylcholinesterase (AChE)	-7.48	Not explicitly stated	Not detailed.[4]
Donepezil (Reference)	Acetylcholinesterase (AChE)	-10.53	Not explicitly stated	Not detailed.[4]
SW584	P. falciparum proteasome β 5 (Pf20S β 5)	Not explicitly stated	EC50 (PfDd2) = 0.0062 μ M[5]	Binds to a non-conserved pocket at the β 5/ β 6/ β 3 subunit interface, distal

from the catalytic
threonine.[5]

Experimental Protocols

The reliability of docking results is intrinsically linked to the rigor of the experimental methodology. Below is a generalized protocol for molecular docking of piperidine-based ligands, based on the methodologies described in the cited literature.

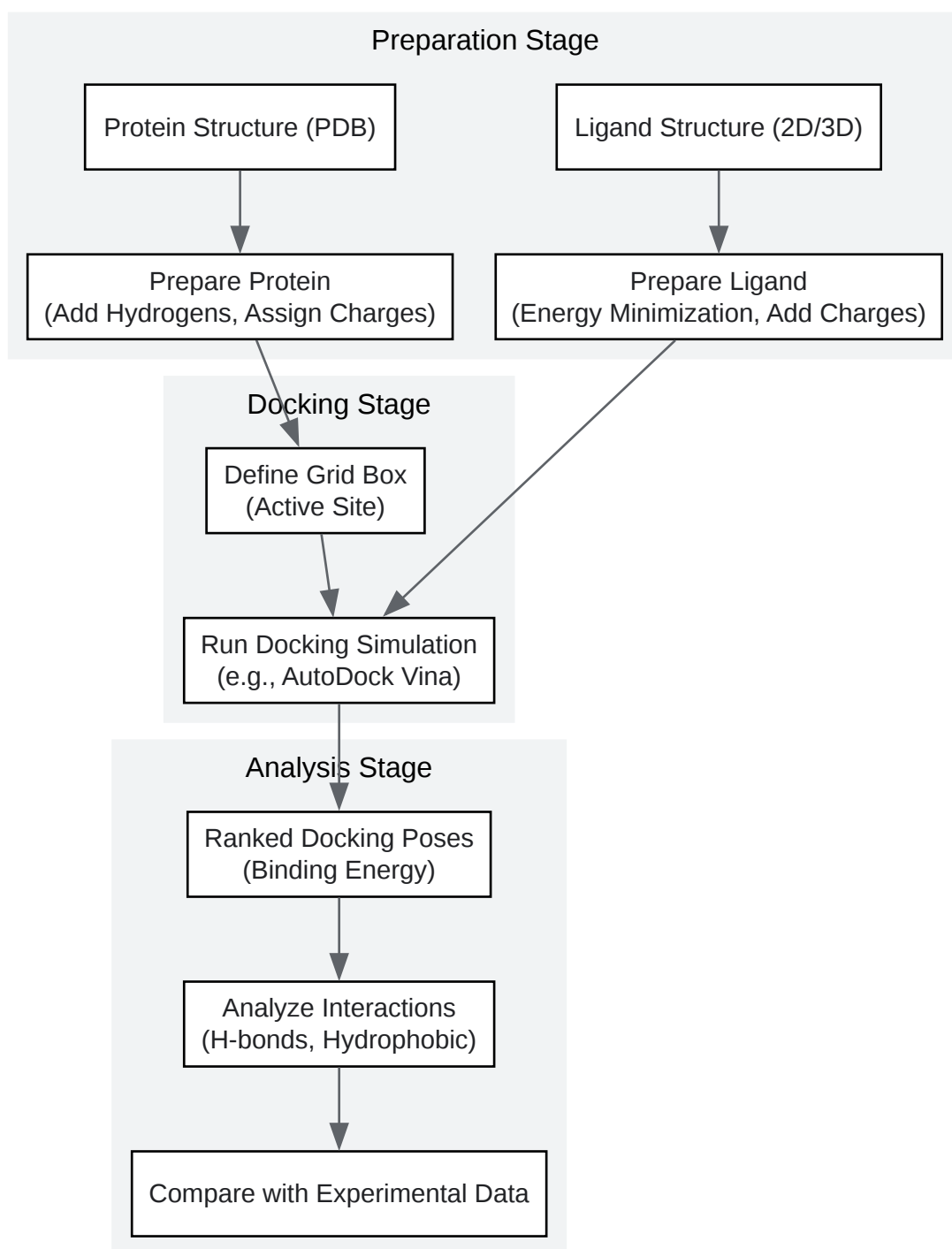
Molecular Docking Protocol

- Protein Preparation:
 - The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
 - Water molecules and co-crystallized ligands are removed from the protein structure.
 - Polar hydrogen atoms are added to the protein, and charges are assigned (e.g., Kollman charges).
 - The protein structure is converted to the appropriate file format for the docking software (e.g., PDBQT for AutoDock).[4]
- Ligand Preparation:
 - The 2D structures of the piperidine ligands are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
 - Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).
 - Gasteiger partial charges and polar hydrogens are added to the ligands.
 - The ligand structures are saved in the appropriate file format (e.g., PDBQT).[6]
- Grid Generation:

- A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket. For example, a grid of 60 x 60 x 60 Å with a spacing of 0.375 Å can be used.[\[4\]](#)[\[7\]](#)
- Docking Simulation:
 - Molecular docking is performed using software such as AutoDock Vina or Glide.[\[2\]](#)[\[6\]](#)
 - The program samples different conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.
 - The resulting poses are ranked based on their docking scores (e.g., free binding energy in kcal/mol).
- Analysis of Results:
 - The best-ranked docking pose for each ligand is visualized to analyze the binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π - π stacking) with the amino acid residues in the active site.[\[3\]](#)[\[4\]](#)
 - The predicted binding affinities are compared with experimental data (e.g., IC₅₀ or K_i values) to validate the docking protocol.

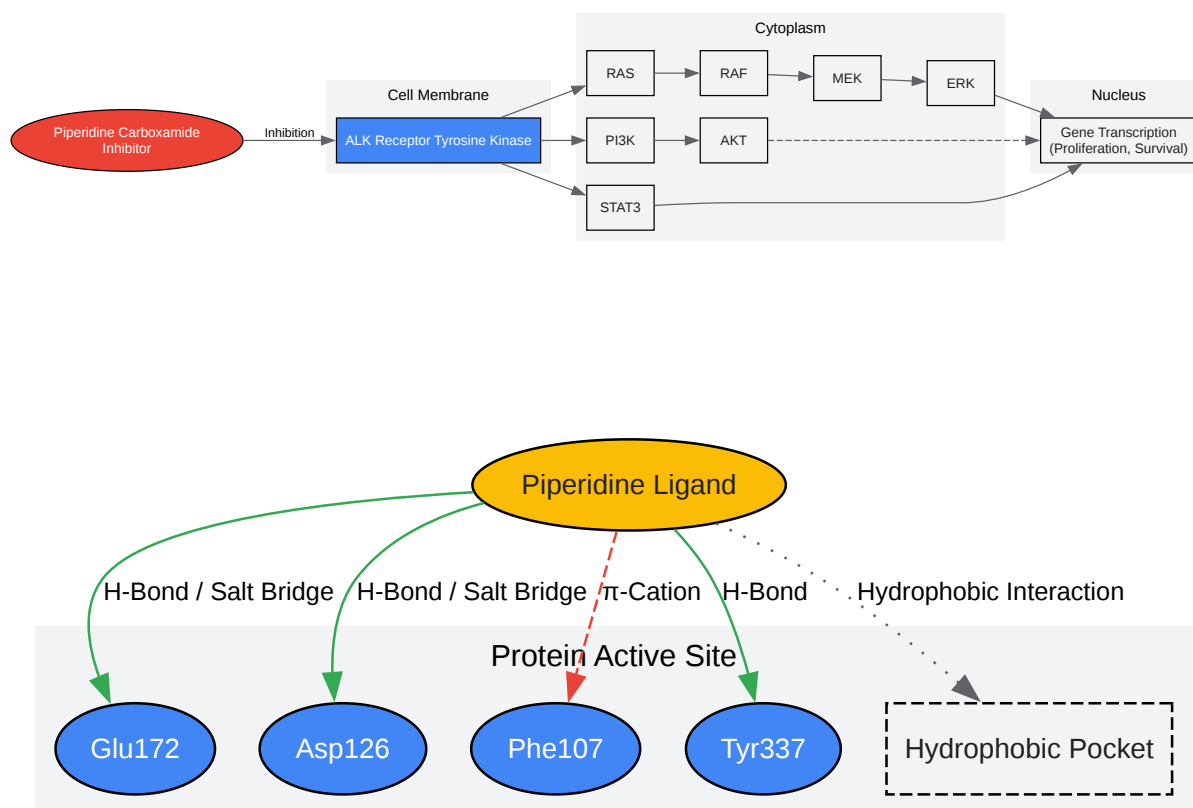
Visualizations

Diagrams are essential for conceptualizing complex biological processes and experimental workflows. The following visualizations are provided in the DOT language for use with Graphviz.



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Molecular Docking Workflow



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